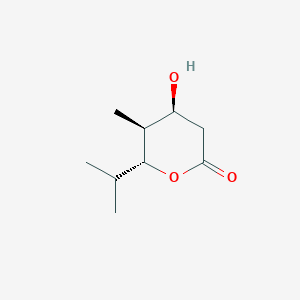
2H-Pyran-2-one,tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-,(4S,5S,6R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is a complex organic compound with a unique structure. It belongs to the class of pyranones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include:
Cyclization Reactions: Formation of the pyranone ring through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Methylation and Isopropylation: Addition of methyl and isopropyl groups at specific positions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to elicit biological responses.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: A simpler analog without the tetrahydro, hydroxy, methyl, and isopropyl groups.
4-Hydroxy-2H-pyran-2-one: Lacks the tetrahydro, methyl, and isopropyl groups.
5-Methyl-2H-pyran-2-one: Lacks the tetrahydro, hydroxy, and isopropyl groups.
Uniqueness
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, methyl, and isopropyl groups, along with the tetrahydro structure, makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(4S,5S,6R)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-7,9-10H,4H2,1-3H3/t6-,7-,9+/m0/s1 |
Clave InChI |
GZGROEXVPWSNDV-ACLDMZEESA-N |
SMILES isomérico |
C[C@H]1[C@H](CC(=O)O[C@@H]1C(C)C)O |
SMILES canónico |
CC1C(CC(=O)OC1C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



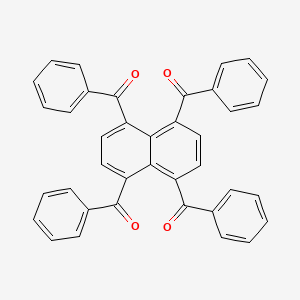
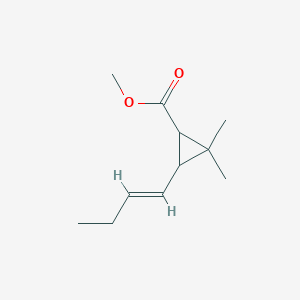
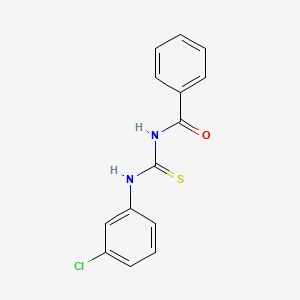
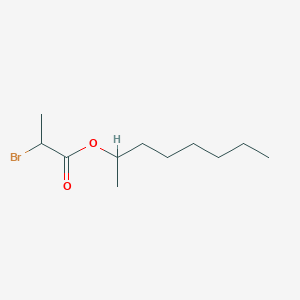
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
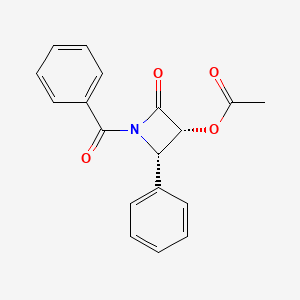
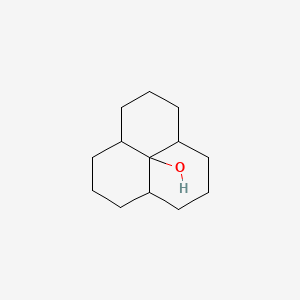


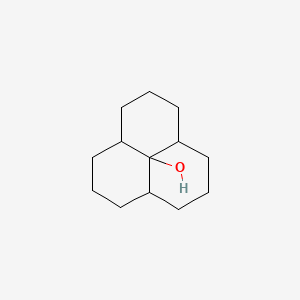
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
